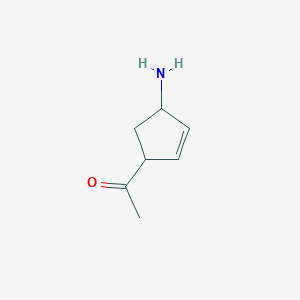

1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-(4-aminocyclopent-2-en-1-yl)ethanone |

InChI |

InChI=1S/C7H11NO/c1-5(9)6-2-3-7(8)4-6/h2-3,6-7H,4,8H2,1H3 |

InChI Key |

LQRDOKBEFGOWJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CC(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 4 Aminocyclopentenone Core and Its 1 Substituted Derivatives

Catalytic Rearrangements

Catalytic rearrangements offer efficient and atom-economical routes to complex molecular architectures from readily available starting materials. For the synthesis of the 4-aminocyclopentenone core, the aza-Piancatelli rearrangement has emerged as a particularly powerful tool. Additionally, the Pauson-Khand reaction provides a classic and reliable method for the construction of cyclopentenone rings.

Originally discovered by Giovanni Piancatelli, the acid-catalyzed rearrangement of 2-furylcarbinols into 4-hydroxycyclopentenones has been adapted into aza-variants to produce 4-aminocyclopentenones. nih.govwikipedia.org This transformation typically involves the reaction of a 2-furylcarbinol with an amine nucleophile, proceeding through a cascade of reactions including furan (B31954) ring opening and a 4π-electrocyclization. thieme-connect.comnih.gov This strategy has proven highly effective for the synthesis of the core structure of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one.

Lewis acid catalysis has been instrumental in advancing the aza-Piancatelli rearrangement. Among various catalysts, lanthanide salts, particularly Dysprosium(III) triflate (Dy(OTf)₃), have demonstrated exceptional efficacy. mdpi.com Dy(OTf)₃ is a stable, water-tolerant Lewis acid that effectively catalyzes the rearrangement under mild conditions, making it suitable for a wide range of substrates. nih.govresearchgate.net The use of just 5 mol% of Dy(OTf)₃ in acetonitrile (B52724) at elevated temperatures can efficiently produce a variety of trans-4-amino-5-substituted cyclopent-2-enones. nih.govmdpi.com This methodology has been successfully applied to the synthesis of azaspirocycles through an intramolecular aza-Piancatelli rearrangement, highlighting its versatility. nih.gov

The catalytic activity of metal triflates is attributed to their ability to activate the 2-furylcarbinol, facilitating the elimination of the hydroxyl group to form a reactive furylcation intermediate, which then triggers the reaction cascade. mdpi.comresearchgate.net While lanthanide triflates like Dysprosium(III) and Scandium(III) are highly effective, research continues to explore more earth-abundant and cost-effective metal catalysts, such as those based on Calcium(II), to enhance the sustainability of the process.

Table 1: Dysprosium(III) Triflate-Catalyzed Aza-Piancatelli Rearrangement

| Entry | 2-Furylcarbinol Substrate | Amine Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Furyl(phenyl)methanol | Aniline | 5 | Acetonitrile | 80 | >80 | nih.govmdpi.com |

| 2 | 2-Furyl(methyl)methanol | p-Toluidine | 5 | Acetonitrile | 80 | High | nih.gov |

| 3 | Intramolecular (tethered amine) | - | 5 | Acetonitrile | Reflux | High | nih.gov |

In addition to Lewis acids, Brønsted acids have proven to be effective catalysts for the aza-Piancatelli rearrangement. researchgate.net Various Brønsted acids, from simple p-toluenesulfonic acid (pTSA) to more complex chiral phosphoric acids and pentacarboxycyclopentadiene (PCCP) based catalysts, have been employed. thieme-connect.comresearchgate.netbeilstein-journals.org These catalysts facilitate the initial dehydration of the furylcarbinol to generate the key oxocarbenium intermediate that initiates the rearrangement. beilstein-journals.orgnih.gov

The development of chiral Brønsted acid catalysis represents a significant breakthrough, enabling enantioselective versions of the aza-Piancatelli rearrangement. beilstein-journals.orgdntb.gov.uanih.gov By using a chiral catalyst, the absolute stereochemistry of the two newly formed stereocenters in the 4-aminocyclopentenone product can be controlled. beilstein-journals.orgnih.gov This is achieved through the formation of a chiral ion pair intermediate, where the chiral counter-anion directs the conrotatory 4π electrocyclization step, leading to high levels of enantioselectivity. beilstein-journals.org This approach provides a direct route to valuable chiral 4-amino-2-cyclopentenone building blocks from readily available starting materials. beilstein-journals.orgnih.gov

Table 2: Comparison of Catalysts in Aza-Piancatelli Rearrangement

| Catalyst Type | Example Catalyst | Key Advantage | Typical Conditions | Reference |

|---|---|---|---|---|

| Lewis Acid | Dysprosium(III) triflate | High efficiency, good substrate scope | 5 mol%, MeCN, 80°C | mdpi.comnih.gov |

| Brønsted Acid | Phosphomolybdic acid | Low catalyst loading, high yields | 0.03 mol%, MeCN, Reflux | mdpi.com |

| Chiral Brønsted Acid | PCCP-derived acid | Enantiocontrol, stereoselectivity | Catalytic, Organic Solvent | beilstein-journals.orgnih.gov |

The mechanism of the aza-Piancatelli rearrangement is generally understood as a multi-step cascade. nih.gov The catalytic cycle is initiated by the acid-catalyzed (either Lewis or Brønsted acid) dehydration of the 2-furylcarbinol starting material to form a highly electrophilic oxocarbenium ion. wikipedia.orgmdpi.com

This intermediate is then intercepted by the amine nucleophile, typically at the C5 position of the furan ring. The resulting intermediate undergoes a furan ring-opening to generate a pentadienyl carbocation. nih.gov The crucial step of the sequence is a 4π conrotatory electrocyclization of this pentadienyl cation, which forms the five-membered cyclopentenone ring. wikipedia.orgrsc.org This electrocyclization step is stereospecific and is responsible for the high trans diastereoselectivity often observed in the products. wikipedia.orgnih.gov Final tautomerization yields the stable 4-aminocyclopentenone product. Computational studies using density functional theory (DFT) have supported this multi-step pathway, highlighting the conjugated system's formation as the thermodynamic driving force. nih.gov In asymmetric variants, the chiral catalyst's anion is believed to associate with the pentadienyl cation during the enantiodetermining electrocyclization step, thereby controlling the direction of the ring closure. beilstein-journals.orgnih.gov

The Pauson-Khand reaction (PKR) is a powerful and well-established formal [2+2+1] cycloaddition for synthesizing α,β-cyclopentenones. wikipedia.orgorganicreactions.org The reaction combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex like dicobalt octacarbonyl (Co₂(CO)₈). tcichemicals.comlibretexts.org While not a direct synthesis of this compound, the PKR is a fundamental strategy for constructing the core cyclopentenone ring system. rsc.org

The reaction mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. tcichemicals.comlibretexts.org This complex then coordinates with the alkene, followed by migratory insertion of one of the carbonyl ligands and subsequent reductive elimination to furnish the cyclopentenone product. wikipedia.org The intramolecular version of the Pauson-Khand reaction is particularly useful in complex molecule synthesis as it can rapidly build polycyclic systems with high stereoselectivity. wikipedia.orglibretexts.org To apply this methodology to the synthesis of the target molecule's core, one could envision an intramolecular reaction of an enyne substrate containing a protected amine functionality, or an intermolecular reaction using precursors that allow for the later installation of the amine and acetyl groups.

Aza-Piancatelli Rearrangement Strategies

Asymmetric Synthesis Approaches

The development of asymmetric routes to the 4-aminocyclopentenone core is of great importance due to the prevalence of chiral cyclopentane (B165970) derivatives in pharmaceuticals.

As previously discussed, the enantioselective aza-Piancatelli rearrangement using chiral Brønsted acids is a premier strategy for achieving asymmetry. beilstein-journals.orgnih.govnih.gov Catalysts derived from chiral phosphoric acids or pentacarboxycyclopentadiene have been shown to provide aminocyclopentenones with excellent yields and high enantioselectivities. researchgate.netbeilstein-journals.org

Beyond catalytic rearrangements, other strategies have been developed. One notable approach involves a ring-closing metathesis (RCM) of δ-amino β-ketophosphonate-derived dienes. acs.org This method allows for the asymmetric synthesis of (R)-(+)-4-aminocyclopentenone, a key building block for carbocyclic nucleosides. The chirality is introduced early in the synthesis through the use of sulfinimine-derived chiral building blocks. acs.org

Enzymatic resolutions have also been employed to separate enantiomers of trans-4-aminocyclopentene derivatives. For instance, the selective hydrolysis of a mixture of diastereomeric esters in the presence of a suitable enzyme can provide access to enantiomerically enriched protected forms of trans-4-aminocyclopent-2-ene-1-carboxylic acid, a close analogue of the target scaffold.

These diverse approaches, from catalytic asymmetric reactions to metathesis and enzymatic methods, provide a robust toolbox for the synthesis of chiral this compound and its derivatives, enabling the construction of specific stereoisomers required for biological applications.

Enantioselective Catalysis (e.g., Chiral Brønsted Acids)

Enantioselective catalysis provides a powerful tool for the synthesis of chiral cyclopentenones. Chiral Brønsted acids, such as BINOL-derived N-triflyl phosphoramides, have emerged as effective catalysts for asymmetric cyclization reactions. These catalysts can promote iminium ion cyclization of substrates like 2-alkenylbenzaldimines to yield 1-aminoindenes with high enantioselectivity. rsc.org A similar strategy can be envisioned for the asymmetric synthesis of the 4-aminocyclopentenone core.

Another relevant approach is the enantioselective Nazarov cyclization, a 4π-electrocyclization of divinyl ketones. Cooperative catalysis by a Lewis acid and a chiral Brønsted acid has been shown to effect a highly enantioselective silicon-directed Nazarov reaction. organic-chemistry.org In this process, the silicon group on the dienone substrate directs the regioselectivity by stabilizing the intermediate carbocation, while the chiral acid controls the stereochemical outcome of the ring closure. organic-chemistry.org

| Catalyst System | Reaction Type | Key Features | Reference |

| Chiral N-triflyl phosphoramide | Asymmetric iminium ion cyclization | Forms chiral amine-containing cyclic structures in high enantioselectivities. | rsc.org |

| Lewis Acid + Chiral Brønsted Acid | Silicon-directed Nazarov cyclization | Cooperative catalysis achieves high enantioselectivity; silicon group controls regioselectivity. | organic-chemistry.org |

Diastereoselective Control in Cyclopentenone Formation

Achieving diastereoselective control is critical when multiple stereocenters are present. One effective strategy involves the aza-Michael reaction of nucleophiles, such as anilines, with functionalized cyclopentenones. The excellent diastereoselectivity observed in these reactions is often attributed to hydrogen bonding between a hydroxyl group on the cyclopentenone and the incoming amine nucleophile, which directs the approach of the nucleophile. ucd.ie This method allows for the installation of the amino group at the C4 position with a high degree of stereocontrol relative to existing substituents.

Another powerful method is the [3+2] cyclization reaction. For instance, the reaction of alkenylcarbene complexes with methyl ketone lithium enolates can produce highly substituted cyclopentenol (B8032323) derivatives, which are precursors to cyclopentenones. acs.org The diastereoselectivity of this process can be highly dependent on the solvent and the specific substituents on the reacting partners. acs.org For example, using a bulky alkyl group on the lithium enolate can significantly influence the diastereomeric ratio of the product. acs.org

| Method | Reactants | Key Control Element | Outcome | Reference |

| Aza-Michael Reaction | Cyclopentenone, Aniline | H-bonding guidance | High diastereoselectivity | ucd.ie |

| [3+2] Cyclization | Alkenylcarbene complex, Lithium enolate | Solvent, Steric bulk of substituents | Good yields and controllable diastereoselectivity | acs.org |

| Phosphine-mediated Reaction | 3-Alkyl allenoates, Diaryl 1,2-diones | Phosphine catalyst | Efficient diastereoselective synthesis of fully substituted cyclopentenones | acs.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is well-established in asymmetric synthesis. wikipedia.orgsigmaaldrich.com

In the context of cyclopentenone synthesis, chiral auxiliaries such as menthol (B31143) have been used. acs.org For example, a 1,3-cyclopentadienone can be condensed with menthol, and the resulting intermediate can undergo further reactions where the chiral menthol group directs the stereoselective formation of new stereocenters. acs.org Similarly, conformationally constrained oxazolidinones derived from amino alcohols can serve as highly effective chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, which can be used to build up the substituted cyclopentenone skeleton. nih.gov The auxiliary is typically removed under standard conditions, providing the desired product in high enantiomeric purity. nih.gov

| Auxiliary Type | Application | Key Advantage | Reference |

| Menthol | Condensation with cyclopentadienone | Separable diastereomers allow for resolution. | acs.org |

| Oxazolidinone | Asymmetric alkylations and aldol reactions | High diastereofacial selectivity (>99% de). | nih.gov |

| D-glucose-derived auxiliaries | Asymmetric cyclopentannelation | Applicable to the preparation of both enantiomeric series of products. | nih.gov |

Biocatalytic Routes Utilizing Amine Transaminases

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral amines. diva-portal.org Amine transaminases (ATAs), which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, are particularly promising for the asymmetric synthesis of amines from prochiral ketones. diva-portal.orgmdpi.com These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. mdpi.com

This methodology is directly applicable to the synthesis of the 4-aminocyclopentenone core. A suitable cyclopentenone precursor containing a ketone at the C4 position could be converted into the corresponding chiral amine with high enantioselectivity using either an (R)- or (S)-selective ATA. mdpi.comfrontiersin.org The high enantioselectivity of these enzymes makes them valuable catalysts for producing active pharmaceutical ingredients. frontiersin.org A significant advantage of ATAs is the existence of enantiocomplementary enzymes, allowing access to either the (S)- or (R)-amine product. frontiersin.org

| Enzyme Class | Reaction | Substrates | Key Features | Reference |

| Amine Transaminase (ATA) | Asymmetric reductive amination | Prochiral ketone, Amine donor | Excellent enantioselectivity, Mild reaction conditions, Green chemistry | diva-portal.orgmdpi.com |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. caltech.edu This approach is highly efficient for building molecular complexity from simple starting materials. nih.gov

Isocyanide-Based Cycloaddition Reactions

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of peptide-like structures and other complex molecules. beilstein-journals.org While they typically yield linear products, these can be designed to undergo subsequent cyclization reactions to form cyclic structures. beilstein-journals.org

A more direct approach involves formal [4+1] cycloaddition reactions where an isocyanide acts as a one-carbon component. These reactions have been used to synthesize a wide variety of five-membered heterocycles. semanticscholar.orgrsc.org The application of this strategy to carbocyclic systems like cyclopentenones is an area of active research. The reaction of an isocyanide with a suitable four-carbon conjugated system could potentially assemble the cyclopentenone ring in a single, convergent step.

Sequential Cascade Reactions (e.g., Cyclization/Michael Addition)

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. nih.gov This strategy offers remarkable efficiency in the construction of complex molecular architectures. nih.gov

For the synthesis of substituted cyclopentenones, a cascade sequence could be initiated by a Michael addition. For example, the reaction of (Z)-1,4-diketones with nitroalkanes in the presence of a base can proceed through an intramolecular aldol condensation to form a cyclopentadienone intermediate, which then undergoes a Michael addition-elimination sequence to yield 4-alkylidenecyclopent-2-en-1-ones. organic-chemistry.org Similarly, a three-component cascade involving a cyclic ketone, an arylamine, and a benzoylmethylene malonate can be used to construct tetrahydroindoles, showcasing the power of cascade reactions to build complex ring systems. nih.gov Such strategies could be adapted to build the this compound structure by carefully selecting the starting materials to undergo a planned sequence of cyclization and functionalization steps.

Ring-Closing Metathesis (RCM) in Cyclopentane and Cyclopentenone Construction

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile strategy for the construction of cyclic olefins, including the cyclopentene (B43876) and cyclopentenone core. acs.orgwikipedia.org This catalytic reaction, often employing ruthenium-based catalysts such as Grubbs’ or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of a diene to form a new carbon-carbon double bond within a ring, with the concurrent liberation of a small volatile olefin like ethylene. wikipedia.orgrsc.org The reaction is prized for its high functional group tolerance and its ability to form rings of various sizes, making it a staple in complex molecule synthesis. wikipedia.orgacs.org

The application of RCM to the synthesis of the 4-aminocyclopentenone core has been demonstrated as a viable approach. A key strategy involves the preparation of an acyclic diene precursor containing a protected amino group at the appropriate position. Subsequent RCM of this diene directly furnishes the five-membered aminocyclopentene ring.

For the synthesis of the specific target, this compound, a plausible RCM approach would involve an acyclic diene precursor that also incorporates the acetyl moiety or a suitable precursor group. A hypothetical diene substrate for such a transformation is depicted below. The stereochemistry of the substituents on the resulting cyclopentene ring can often be influenced by the stereochemistry of the starting acyclic diene.

Table 1: Key Intermediates in a Hypothetical RCM Approach

| Compound Name | Structure | Role in Synthesis |

| Acyclic Diene Precursor | (Structure of a diene with protected amino and acetyl or precursor groups) | Starting material for the RCM reaction. |

| Protected this compound | (Structure of the cyclized product with protecting groups) | The direct product of the RCM reaction. |

| This compound | (Structure of the final target compound) | Obtained after deprotection of the RCM product. |

Detailed research findings have shown that the choice of catalyst and reaction conditions can be crucial for the efficiency of the RCM reaction, especially with sterically hindered or electronically demanding substrates. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often favored for their higher activity and broader substrate scope.

Strategic Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. This process relies heavily on strategic Functional Group Interconversions (FGIs), which are reactions that convert one functional group into another without altering the carbon skeleton. ub.edualmerja.comsolubilityofthings.com For a molecule like this compound, several retrosynthetic disconnections can be envisioned, each requiring specific FGIs.

A logical retrosynthetic approach would involve disconnecting the C-N bond of the amino group and the C-C bond of the acetyl group. This leads to the consideration of how these functional groups can be introduced.

Table 2: Potential Functional Group Interconversions in the Synthesis of this compound

| Transformation | Reagents and Conditions | Purpose in Synthesis |

| Amine Synthesis | ||

| Azide (B81097) to Amine | Reduction (e.g., H₂, Pd/C; LiAlH₄) | Introduction of the amino group from an azide precursor. |

| Nitrile to Amine | Reduction (e.g., LiAlH₄; H₂, Raney Ni) | Formation of an aminomethyl group from a nitrile. |

| Reductive Amination | Carbonyl compound + Amine + Reducing agent (e.g., NaBH₃CN) | Formation of a C-N bond to introduce the amino group. |

| Ketone Synthesis | ||

| Secondary Alcohol to Ketone | Oxidation (e.g., PCC, Swern oxidation) | Formation of the acetyl ketone from a secondary alcohol. |

| Ester to Ketone | Reaction with an organometallic reagent (e.g., Grignard, organolithium) | Introduction of the acetyl group via reaction with an ester. |

| Nitrile to Ketone | Reaction with a Grignard reagent followed by hydrolysis | Conversion of a nitrile to the corresponding ketone. |

In a plausible retrosynthetic pathway, the target molecule could be disconnected to a 4-aminocyclopentenone intermediate and an acetyl equivalent. The 4-aminocyclopentenone core itself could be derived from alternative synthetic strategies beyond RCM, such as the Piancatelli rearrangement or the Nazarov cyclization, which offer different avenues for introducing the required functionalities. rsc.orgrsc.orgorganic-chemistry.orgwikipedia.org

The Piancatelli rearrangement , for instance, is an acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones. nih.govwikipedia.org An aza-Piancatelli variation allows for the direct introduction of an amino group at the 4-position by using an amine as the nucleophile. rsc.orgrsc.orgnih.gov This strategy could provide a 4-aminocyclopentenone intermediate that would then require the introduction of the acetyl group at the 1-position.

The Nazarov cyclization is another powerful method for constructing cyclopentenones, involving the 4π-electrocyclization of a divinyl ketone. organic-chemistry.orgwikipedia.org An amino-Nazarov variant could potentially be employed to construct the 4-aminocyclopentenone core.

A retrosynthetic strategy might therefore involve the initial formation of a suitably substituted cyclopentenone ring, followed by the introduction or manipulation of the amino and acetyl groups through a series of well-chosen FGIs. For example, a 4-hydroxycyclopentenone, accessible via the Piancatelli rearrangement, could undergo conversion of the hydroxyl group to an amino group, and a precursor functional group at the 1-position could be transformed into the acetyl group.

Reaction Mechanisms and Intrinsic Reactivity of the 1 4 Aminocyclopent 2 En 1 Yl Ethan 1 One Scaffold

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one are not extensively documented in publicly available literature, its reactivity can be inferred from well-established principles governing analogous cyclopentenone and β-aminoketone systems.

Detailed Reaction Pathway Analysis of Rearrangements

The cyclopentenone core is susceptible to several classes of rearrangements, often catalyzed by acid, base, or photochemical activation. For instance, analogous five-membered ring systems can undergo skeletal rearrangements or isomerizations. Acid-catalyzed processes could lead to double bond migration, potentially forming the more thermodynamically stable conjugated system if substituents allow. Base-catalyzed pathways might involve enolate intermediates, leading to epimerization at the α-carbon. Photochemical rearrangements, common for enones, could proceed via triplet states, leading to cyclization or dimerization products, although such pathways are highly dependent on specific reaction conditions and the presence of photosensitizers.

Computational and Experimental Mechanistic Studies

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms, transition states, and product distributions for complex molecules. rsc.orgrsc.org For the this compound scaffold, DFT calculations could model the energy barriers for nucleophilic versus electrophilic attack, predict the stereochemical outcomes of reactions, and analyze the conformational landscape of the molecule. acs.orgrsc.org Such studies on similar cyclic systems have been used to understand reaction pathways in detail, including cascade reactions initiated by Michael additions. rsc.org Experimental techniques like kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring would be invaluable in corroborating theoretical models and providing a comprehensive understanding of the reaction mechanisms at play.

Reactivity Profile of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone is a key determinant of the molecule's reactivity, acting as a Michael acceptor and participating in various addition reactions.

Nucleophilic Conjugate Additions

The most prominent reaction of the α,β-unsaturated ketone system is the nucleophilic conjugate addition, also known as the Michael addition. masterorganicchemistry.comnih.gov The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgwikipedia.org This 1,4-addition pathway typically proceeds via a resonance-stabilized enolate intermediate, which is then protonated to yield the saturated ketone. wikipedia.orglibretexts.org

This reaction is highly versatile, accommodating a wide range of "soft" nucleophiles. The outcome of the reaction—whether it proceeds via 1,4-conjugate addition or 1,2-direct addition to the carbonyl carbon—is largely determined by the nature of the nucleophile and the reaction conditions (thermodynamic vs. kinetic control). jove.commakingmolecules.comlibretexts.org Weaker, more stable nucleophiles generally favor the thermodynamically more stable 1,4-adduct. libretexts.org

| Nucleophile Class | Specific Examples | Expected Product Type |

|---|---|---|

| Organocuprates (Gilman Reagents) | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-Alkylated ketone |

| Amines | Primary amines (RNH₂), Secondary amines (R₂NH) | β-Amino ketone wikipedia.orgrsc.org |

| Thiols | Thiophenol (PhSH), Alkyl thiols (RSH) | β-Thioether ketone |

| Enolates | Diethyl malonate, Ethyl acetoacetate | 1,5-Dicarbonyl compound |

| Cyanide | Hydrogen cyanide (HCN), Trimethylsilyl cyanide (TMSCN) | β-Cyano ketone |

Electrophilic Additions to the Double Bond

While the double bond is electron-deficient due to conjugation with the carbonyl group, making it less reactive towards typical electrophiles than an isolated alkene, electrophilic addition can still occur under certain conditions. Reaction with strong electrophiles can lead to the formation of addition products. For example, halogenation with bromine (Br₂) or chlorine (Cl₂) can proceed, often yielding α-halo-α,β-unsaturated ketones or di-halogenated saturated ketones, depending on the conditions. The regioselectivity of such additions can be complex. Computational studies on related cyclopentenones show that OH-radical addition is a dominant mechanism, highlighting that specialized electrophiles can react readily. acs.org

| Reagent | Reaction Type | Potential Product |

|---|---|---|

| Br₂ | Halogenation | Dibromo-substituted saturated ketone |

| HBr | Hydrohalogenation | Bromo-substituted saturated ketone |

| N-Bromosuccinimide (NBS) | Allylic Bromination/Addition | Bromo-substituted cyclopentenone |

Chemical Transformations of the Amine Functionality

The primary amine group at the C4 position offers a secondary site for a variety of chemical modifications, typical of primary alkylamines. researchgate.netrsc.org These transformations allow for the introduction of diverse functional groups and the extension of the molecular scaffold.

Key reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl amide derivatives. This is a common method for protecting the amine group or for introducing specific functionalities.

N-Alkylation: The amine can be alkylated using alkyl halides. Reductive amination, involving condensation with an aldehyde or ketone followed by reduction (e.g., with sodium cyanoborohydride), is another effective method for controlled mono- or di-alkylation. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) affords N-sulfonamides.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the primary amine into a diazonium salt. While typically unstable for alkylamines, this intermediate could potentially undergo substitution or elimination reactions.

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| N-Acylation | Acetyl chloride, Acetic anhydride | Amide |

| N-Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary Amine |

| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl amine |

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonamide |

| Formation of Schiff Base | Benzaldehyde | Imine (Schiff Base) |

Reactions of the Ethanone (B97240) Moiety

The ethanone group of this compound provides a second site for chemical modification. The carbonyl group and its adjacent α-carbon can participate in a variety of transformations, including functionalization, condensation, and alkylation reactions.

The α-carbon of the ethanone moiety can be functionalized through various reactions, most notably halogenation and hydroxylation. α-Halogenation can be achieved under either acidic or basic conditions using elemental halogens. wikipedia.orglibretexts.org In acidic media, the reaction proceeds through an enol intermediate, while in basic media, an enolate is the reactive species. wikipedia.org

α-Hydroxylation introduces a hydroxyl group at the α-position, leading to the formation of an α-hydroxy ketone. This transformation can be accomplished using various oxidizing agents. nih.govmetu.edu.tr The resulting α-hydroxy ketones are valuable synthetic intermediates. google.com

Table 3: α-Functionalization Reactions

| Reactant | Reagent | Product Class |

|---|---|---|

| This compound | Br₂, H⁺ | 1-(4-Amino-cyclopent-2-en-1-yl)-2-bromo-ethan-1-one |

| This compound | Cl₂, OH⁻ | 1-(4-Amino-cyclopent-2-en-1-yl)-2-chloro-ethan-1-one |

| This compound | m-CPBA, base | 1-(4-Amino-cyclopent-2-en-1-yl)-2-hydroxy-ethan-1-one |

| This compound | O₂, phase-transfer catalyst | 1-(4-Amino-cyclopent-2-en-1-yl)-2-hydroxy-ethan-1-one acs.org |

The ethanone moiety can undergo base- or acid-catalyzed condensation reactions with aldehydes or ketones. The aldol (B89426) condensation, for instance, involves the formation of a β-hydroxy ketone, which can subsequently dehydrate to an α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com The Knoevenagel condensation is another important reaction where the ketone reacts with an active methylene (B1212753) compound in the presence of a weak base to form a new carbon-carbon double bond. numberanalytics.comwikipedia.org

Furthermore, the α-carbon can be alkylated by treating the ketone with a strong base to form an enolate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. libretexts.orguwo.ca This allows for the introduction of various alkyl groups at the α-position.

Table 4: Condensation and Alkylation Reactions

| Reactant | Reagent(s) | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Benzaldehyde, NaOH | Aldol Condensation | α,β-Unsaturated ketone |

| This compound | Diethyl malonate, piperidine | Knoevenagel Condensation | α,β-Unsaturated dicarbonyl |

| This compound | LDA, then CH₃I | Alkylation | α-Methylated ketone |

| This compound | Acetone, acid | Aldol Condensation | β-Hydroxy ketone |

Stereochemical Considerations and Control in the Synthesis of 1 4 Aminocyclopent 2 En 1 Yl Ethan 1 One and Analogs

Diastereoselectivity in Cyclopentene (B43876) Ring Formation

The formation of the cyclopentene ring in 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one and its analogs presents the initial stereochemical hurdle: diastereoselectivity. This refers to the preferential formation of one diastereomer over another. In the context of the substituted cyclopentene ring, the key challenge lies in controlling the relative orientation of the amino and acetyl substituents, leading to either cis or trans isomers.

Research into the synthesis of related 4-aminocyclopentenone structures has revealed that the diastereoselectivity is often dictated by the synthetic route and the nature of the reactants and catalysts employed. For instance, in the synthesis of 4-N-acetylaminocyclopent-2-en-1-ones from tricyclic enaminones, a single electron-transfer reduction using lithium in liquid ammonia (B1221849) has been shown to produce diastereomeric mixtures of β-amino ketones with high diastereoselectivity. researchgate.net The subsequent thermolysis of these intermediates yields the desired cyclopentenone with a high degree of optical and chemical purity. researchgate.net

The choice of reducing agent can also significantly influence the diastereomeric outcome. The stereoselective reduction of a 4-N-acetylaminocyclopent-2-ene-1-one using sodium borohydride (B1222165) in the presence of cerium chloride heptahydrate has been reported to furnish the corresponding amido alcohol with a high degree of stereocontrol. researchgate.net This highlights the importance of reagent selection in directing the formation of a specific diastereomer.

Enantioselectivity through Chiral Catalysis

Achieving enantioselectivity, the preferential formation of one enantiomer over its mirror image, is a paramount goal in the synthesis of chiral molecules. While the use of chiral auxiliaries (discussed in the next section) is a powerful strategy, the development of catalytic enantioselective methods is highly sought after for its efficiency and atom economy. Both organocatalysis and transition-metal catalysis have emerged as potent tools for the asymmetric synthesis of chiral amines and ketones, methodologies that are directly applicable to the synthesis of this compound.

Organocatalysis: Chiral secondary amines, such as derivatives of proline, have been successfully employed as organocatalysts in a variety of asymmetric transformations. These catalysts can activate substrates through the formation of chiral enamines or iminium ions, guiding the approach of a nucleophile to a specific face of the molecule. For the synthesis of aminocyclopentene structures, organocatalytic cascade reactions, such as double Michael additions, have been shown to construct polysubstituted cyclopentanes with the formation of multiple stereocenters with excellent enantioselectivity. nih.gov While a direct application to the target molecule is not extensively documented, the principles of enamine and iminium ion catalysis provide a fertile ground for the development of enantioselective routes to 4-aminocyclopentenyl ketones.

Transition-Metal Catalysis: Chiral transition-metal complexes are workhorses in asymmetric synthesis. For the formation of the chiral amine moiety, catalytic asymmetric hydrogenation of imines is a well-established method. nih.gov Similarly, palladium-catalyzed asymmetric arylation of α-keto imines has been developed for the enantioselective synthesis of α-amino ketones. nih.gov Dysprosium(III) triflate has been utilized as a catalyst in the aza-Piancatelli rearrangement to produce 4-aminocyclopentenones, and the development of a chiral version of this catalyst could provide an enantioselective route. nih.gov

The following table summarizes some relevant catalytic approaches that could be adapted for the enantioselective synthesis of the target compound or its key intermediates.

| Catalytic System | Reaction Type | Potential Application in Synthesis | Reported Enantioselectivity (in related systems) |

| Chiral Proline Derivatives | Double Michael Addition | Formation of the cyclopentane (B165970) ring | Up to >99% ee |

| Chiral Phosphine-Metal Complexes (e.g., Rh, Ir) | Asymmetric Hydrogenation | Reduction of an imine precursor to the amine | Up to >99% ee |

| Chiral Palladium Complexes | Asymmetric Arylation | Introduction of the acetyl group to an imine | Good to excellent ee |

| Chiral Lewis Acids | Aza-Piancatelli Rearrangement | Formation of the 4-aminocyclopentenone core | Development ongoing |

Analytical Methods for Stereoisomer Resolution in Academic Research

The successful synthesis of a specific stereoisomer of this compound must be accompanied by rigorous analytical methods to confirm its stereochemical identity and purity. In an academic research setting, a combination of chromatographic and spectroscopic techniques is employed for the resolution and characterization of stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the workhorse for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and, thus, their separation. For aminocyclopentene derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal resolution. nih.gov

Chiral Gas Chromatography (GC): For volatile derivatives of the target compound, chiral GC offers another powerful separation technique. Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czwiley.com The enantiomers exhibit different interactions with the CSP, allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectroscopy cannot directly distinguish between enantiomers in an achiral solvent, it is an invaluable tool for determining the structure and relative stereochemistry of diastereomers. Furthermore, by using chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, it is possible to differentiate and quantify enantiomers by NMR. wikipedia.orgwordpress.com The formation of diastereomeric derivatives leads to distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

The following table outlines the primary analytical methods used for the resolution and characterization of stereoisomers of aminocyclopentene derivatives.

| Analytical Technique | Principle of Separation/Differentiation | Application | Key Parameters |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers | Chiral column type, mobile phase composition, flow rate, temperature |

| Chiral GC | Differential partitioning with a chiral stationary phase | Separation and quantification of enantiomers of volatile derivatives | Chiral column type, temperature program, carrier gas flow |

| NMR Spectroscopy | Different magnetic environments for diastereomers or in the presence of a chiral agent | Determination of relative stereochemistry of diastereomers; quantification of enantiomers after derivatization | Chiral derivatizing/solvating agent, solvent, magnetic field strength |

Retrosynthetic Analysis and Rational Synthesis Design for the 1 4 Aminocyclopent 2 En 1 Yl Ethan 1 One Scaffold

Fundamental Principles of Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of organic molecules. wikipedia.org It begins with the target molecule and involves a series of imaginary steps, breaking it down into progressively simpler structures until readily available starting materials are identified. lkouniv.ac.inias.ac.in This methodology was pioneered by E.J. Corey and provides a logical framework for designing synthetic routes. numberanalytics.com

The core of retrosynthesis is the disconnection , an imaginary process of breaking a bond to simplify the molecule. wikipedia.orglkouniv.ac.in This is the reverse of a known chemical reaction. Each disconnection generates synthons , which are idealized fragments, often ionic, that represent the reactive species required for the corresponding bond formation. ias.ac.in Since synthons are not actual reagents, they are replaced by synthetic equivalents , which are real chemical compounds that can provide the desired synthon functionality. lkouniv.ac.in

For example, disconnecting a simple ester bond (R-CO-OR') leads to an acyl cation synthon (R-CO⁺) and an alkoxide anion synthon (⁻OR'). The corresponding synthetic equivalents could be an acyl chloride (R-CO-Cl) and an alcohol (R'-OH), respectively. The process is guided by identifying key bonds that, when disconnected, lead to significant simplification of the structure. numberanalytics.com

| Key Term | Definition | Example (for Phenylacetic Acid Synthesis) |

| Disconnection | An imaginary bond cleavage that is the reverse of a real chemical reaction. | Cleavage of the PhCH₂-CN bond. |

| Synthon | An idealized fragment, often an ion, resulting from a disconnection. | Electrophilic PhCH₂⁺ and nucleophilic ⁻CN. |

| Synthetic Equivalent | A real reagent used to effect the transformation suggested by the synthon. | Benzyl bromide (PhCH₂Br) and Sodium Cyanide (NaCN). |

This table illustrates the core concepts of the disconnection approach.

Often, a direct disconnection is not feasible because it does not correspond to a reliable reaction. In such cases, a Functional Group Interconversion (FGI) is employed. lkouniv.ac.in FGI is the process of converting one functional group into another to facilitate a subsequent disconnection. numberanalytics.comfiveable.me For instance, if a disconnection leads to an unreactive synthon, an FGI can be used in the retrosynthetic direction to change the functional group into one that enables a powerful disconnection. Common FGIs include oxidation, reduction, substitution, and elimination reactions. fiveable.meimperial.ac.uk For example, an amine group might be retrosynthetically converted to a nitro group (FGI), which can then be disconnected from an aromatic ring via electrophilic nitration. lkouniv.ac.in

Strategic Disconnections for the Cyclopentenone-Ethanone Framework

Applying these principles to the target molecule, 1-(4-aminocyclopent-2-en-1-yl)ethan-1-one, reveals several potential retrosynthetic pathways. The molecule contains an α,β-unsaturated amine (an enamine), a ketone, and a stereocenter, all of which present opportunities for strategic disconnections and also potential synthetic challenges.

The bond connecting the ethanone (B97240) side chain to the cyclopentene (B43876) ring is a prime candidate for a C-C disconnection. This disconnection suggests an enolate addition to an electrophilic cyclopentene species.

A plausible disconnection is based on a Michael (conjugate) addition . By performing an FGI on the enamine to an enone, we arrive at a cyclopentenone precursor. The addition of an acetaldehyde (B116499) enolate equivalent (a nucleophile) to the cyclopentenone (an electrophile) could form the C-C bond.

Retrosynthetic Pathway A: Michael Addition Approach

Disconnection 1 (C-N bond): The primary amine can be introduced late in the synthesis via reductive amination of a ketone or conjugate addition of ammonia (B1221849) to an enone. This disconnection, combined with an FGI (amine to ketone), leads to a diketone intermediate.

Disconnection 2 (C-C bond): The bond between the ring and the acetyl group can be disconnected via a Michael reaction. This identifies 2-cyclopenten-1-one (B42074) and an acetaldehyde enolate synthon as precursors.

Another strategy involves an Aldol-type reaction . While less direct for this specific target, intramolecular Aldol (B89426) condensation is a powerful method for forming cyclopentenone rings from 1,4-dicarbonyl compounds. organic-chemistry.org

The most apparent heteroatom disconnection is that of the carbon-nitrogen bond. This is a common and reliable strategy for synthesizing amines.

Retrosynthetic Pathway B: C-N Disconnection Approach

Disconnection (C-N bond): This disconnection breaks the bond between the amine and the cyclopentene ring. This generates a nucleophilic amine synthon (⁻NH₂) and an electrophilic cyclopentene synthon.

Synthetic Equivalents: The synthetic equivalent for the amine synthon is typically ammonia or a protected amine equivalent. The electrophilic cyclopentene could be a 4-substituted cyclopentenone where the substituent is a good leaving group (e.g., a halide or sulfonate). The forward reaction would be a nucleophilic substitution.

Alternatively, the amine could be installed via conjugate addition to a cyclopentadienone precursor, a highly reactive intermediate.

| Disconnection Strategy | Key Bond Cleaved | Precursors (Synthetic Equivalents) | Forward Reaction Type |

| Michael Addition | C1-C(acetyl) | 2-Cyclopenten-1-one, Acetaldehyde (or equivalent) | Michael Addition |

| C-N Disconnection | C4-N | 4-hydroxycyclopent-2-en-1-yl scaffold, Ammonia | Nucleophilic Substitution / Reductive Amination |

| Pauson-Khand | Ring C-C bonds | Alkyne, Alkene, Carbon Monoxide | [2+2+1] Cycloaddition |

This interactive table summarizes potential strategic disconnections for the target scaffold.

Chemoselectivity and Regioselectivity Challenges in Multi-Functionalized Systems

The synthesis of a molecule with multiple functional groups like this compound requires careful control of selectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In our target molecule, a key challenge would be the selective reaction at the ketone versus the enamine system. For instance, a reducing agent like sodium borohydride (B1222165) could potentially reduce the ketone to an alcohol. The enamine double bond is generally less reactive to hydride reduction, but harsh conditions could lead to over-reduction. Similarly, electrophilic addition would likely occur at the electron-rich enamine double bond rather than the ketone oxygen. Protecting group strategies may be necessary to mask one functional group while reacting the other.

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org A major regiochemical challenge arises during the formation of the 4-aminocyclopentenone core. researchgate.net For example, in the conjugate addition of an amine to a substituted cyclopentenone precursor, the nucleophile must add to the correct carbon of the double bond (the β-position). If the precursor were a cyclopentadienone, the amine could potentially add to multiple sites. The choice of reaction conditions and substrates is critical to direct the addition to the desired location, often governed by electronic and steric factors as described by principles like Markovnikov's rule in other contexts. wikipedia.orgdalalinstitute.com

For instance, the addition of a nucleophile to an α,β-unsaturated ketone can occur via 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). The synthesis must be designed to favor the desired 1,4-addition to install the amine at the 4-position. This is often achieved by using "soft" nucleophiles (like amines) and appropriate reaction conditions.

Computational Chemistry and Theoretical Studies on 1 4 Aminocyclopent 2 En 1 Yl Ethan 1 One

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to view the intricate dance of electrons during a chemical reaction. nih.govrsc.org For 1-(4-aminocyclopent-2-en-1-yl)ethan-1-one, a molecule with a reactive enone system and a nucleophilic amino group, these calculations can unravel the complexities of its potential transformations. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, balancing computational cost with accuracy. mit.edu By modeling potential reactions, such as nucleophilic additions to the cyclopentenone ring or reactions involving the amino and acetyl groups, a detailed understanding of the molecule's chemical behavior can be achieved.

Transition State Characterization

A critical aspect of understanding any chemical reaction is the characterization of its transition state—the fleeting, high-energy configuration that stands as the barrier between reactants and products. fiveable.menumberanalytics.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, possessing one and only one imaginary vibrational frequency. github.io This imaginary frequency corresponds to the motion of atoms along the reaction coordinate, the specific path leading from reactant to product.

For a hypothetical reaction, such as the intramolecular Michael addition of the amino group to the enone of this compound, quantum chemical calculations can precisely locate the geometry of the transition state. A frequency calculation on this optimized geometry is then performed to confirm its nature. The presence of a single imaginary frequency validates the structure as a true transition state.

Table 1: Hypothetical Vibrational Frequencies for a Transition State in a Reaction of this compound.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| 1 | -350.i | N-C bond formation / H-transfer (Reaction Coordinate) |

| 2 | 150 | Ring puckering |

| 3 | 290 | C-C-N bending |

| 4 | 1650 | C=C stretching |

| 5 | 1710 | C=O stretching |

Potential Energy Surface Mapping

While the transition state represents the peak of the energy barrier, a full understanding of the reaction's energetics requires mapping the entire potential energy surface (PES). bris.ac.uknumberanalytics.com A PES is a multidimensional landscape that illustrates the energy of a molecular system as a function of its geometry. nih.gov By tracing the path of lowest energy from reactants to products, known as the intrinsic reaction coordinate (IRC), chemists can visualize the entire transformation and calculate the activation energy, which is crucial for predicting reaction rates. rsc.org

For this compound, mapping the PES for a given reaction would involve calculating the energies of the reactant(s), transition state(s), any intermediates, and the product(s). This provides a comprehensive thermodynamic and kinetic profile of the reaction.

Table 2: Hypothetical Relative Energies on a Potential Energy Surface for a Reaction of this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.8 |

| Product | -10.3 |

Molecular Modeling and Conformational Analysis of the Cyclopentenone Ring

The three-dimensional shape of a molecule is intimately linked to its reactivity and biological activity. The cyclopentenone ring in this compound is not planar and can adopt several puckered conformations. researchgate.netoxfordreference.com The two most common conformations for five-membered rings are the "envelope," where one atom is out of the plane of the other four, and the "twist" or "half-chair," where two atoms are displaced on opposite sides of the plane formed by the other three. libretexts.org

Molecular modeling, using methods ranging from computationally efficient molecular mechanics to more accurate quantum chemical calculations, can be employed to explore the conformational landscape of this molecule. rsc.org By calculating the relative energies of different conformers, the most stable, low-energy shapes can be identified. This is crucial as the molecule's preferred conformation will dictate how it interacts with other molecules.

Table 3: Hypothetical Relative Energies of Cyclopentenone Ring Conformations for this compound.

| Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|

| Envelope (C4-endo) | 0.00 | C5-C1-C2-C3 = 25.4 |

| Twist (C1-C5) | 1.25 | C4-C5-C1-C2 = -15.8 |

| Envelope (C1-exo) | 2.10 | C5-C1-C2-C3 = -24.9 |

Prediction of Reactivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting not just if a reaction will occur, but where and with what stereochemical outcome. nih.govarxiv.org For this compound, with its multiple reactive sites, predicting reactivity is key. Frontier Molecular Orbital (FMO) theory is a fundamental concept used for this purpose. wikipedia.orgnumberanalytics.comucsb.edu It posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.com

By calculating the energies and spatial distributions of the HOMO and LUMO, one can predict whether the molecule will act as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO). fiveable.me The locations of these orbitals on the molecule indicate the most probable sites of attack. Furthermore, analyzing the electrostatic potential map can reveal electron-rich and electron-poor regions, offering additional clues to reactivity. The stereoselectivity of reactions, such as the facial selectivity of a nucleophilic attack on the enone, can be predicted by comparing the energies of the transition states leading to different stereoisomeric products. researchgate.net

Table 4: Hypothetical FMO and Atomic Charge Data for this compound.

| Parameter | Value | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Localized on Amino Group (Nucleophilic Center) |

| LUMO Energy | -1.2 eV | Localized on Enone β-Carbon (Electrophilic Center) |

| Charge on Carbonyl Carbon | +0.45 | Electrophilic Site |

| Charge on β-Carbon | +0.15 | Electrophilic Site for Conjugate Addition |

| Charge on Amino Nitrogen | -0.55 | Nucleophilic Site |

In Silico Design of Novel Chemical Entities based on the Scaffold

The structure of this compound serves as a "scaffold," a core molecular framework that can be chemically modified to create a library of new compounds. In silico (computer-based) design techniques are instrumental in rationally guiding this process, saving significant time and resources compared to traditional trial-and-error synthesis. nih.gov

Techniques like scaffold hopping aim to identify new core structures that maintain the key biological activity of the original molecule but may have improved properties. nih.gov More commonly, the existing scaffold is decorated with different functional groups. Computational models can predict how these modifications will affect properties such as receptor binding affinity, solubility, or metabolic stability. By performing virtual screening of a library of designed analogs, chemists can prioritize the most promising candidates for synthesis and experimental testing.

Table 5: Hypothetical In Silico Design Modifications and Predicted Effects.

| Modification on Scaffold | Predicted Effect | Computational Rationale |

|---|---|---|

| Replace amino group with hydroxyl | Decreased nucleophilicity | Lower HOMO energy |

| Add methyl group to α-carbon of enone | Increased steric hindrance to attack | Higher transition state energy for addition |

| Replace acetyl group with trifluoromethylacetyl | Increased electrophilicity of carbonyl | Lower LUMO energy, more positive charge on carbonyl C |

| Fuse a benzene (B151609) ring to the C4-C5 bond | Altered ring conformation and electronics | Changes in conformational energies and FMO distribution |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of structurally similar aromatic ketones (e.g., 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one) involves multi-step protocols. A typical approach includes nucleophilic substitution reactions under reflux with anhydrous potassium carbonate as a base in ethanol. Reaction optimization may involve adjusting stoichiometry (e.g., 1.2 equivalents of benzyl chloride derivatives) and monitoring completion via colorimetric changes or TLC . For cyclopentene derivatives, ring-closing metathesis or aminocyclization strategies may be employed, though specific conditions for the target compound require further validation.

Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Key signals include the cyclopentene proton resonances (δ 5.5–6.5 ppm for olefinic protons) and the acetyl group (singlet near δ 2.1–2.3 ppm). The amine proton may appear as a broad peak (δ 1.5–2.5 ppm) but is often absent due to exchange broadening, requiring derivatization (e.g., acetylation) for detection .

- 13C NMR : The carbonyl carbon (δ 205–210 ppm) and sp² carbons (δ 120–140 ppm) are critical identifiers.

- HSQC/HMBC : Correlations between the acetyl carbonyl and adjacent carbons confirm connectivity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific GHS data for this compound is limited, structurally related aromatic ketones (e.g., 1-[4-(azepan-1-yl)-3-fluorophenyl]ethan-1-one) are classified under acute toxicity (Category 4 for oral/dermal/inhalation routes). Precautions include:

- Use of PPE (gloves, lab coat, goggles).

- Conducting reactions in a fume hood to avoid inhalation .

- Emergency protocols: Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL (v.2018+) is critical. Key steps:

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to obtain high-quality crystals.

- Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply anisotropic displacement parameters and validate via R-factor convergence (< 0.05). Disordered regions (e.g., cyclopentene ring) require constraints or split-site modeling .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from dynamic effects or impurities. Approaches include:

- Variable-Temperature NMR : Resolve broadening due to amine proton exchange.

- Mass Spectrometry : Confirm molecular ion ([M+H]+) and rule out adducts using high-resolution MS.

- Comparative Analysis : Cross-reference with databases (e.g., NIST Chemistry WebBook for analogous compounds) .

Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the cyclopentene ring’s electron density may influence interactions with biomolecules.

- Molecular Dynamics (MD) : Simulate binding affinities to enzymes (e.g., cytochrome P450) using force fields like AMBER or CHARMM. Parameterize the compound using RESP charges derived from quantum calculations .

Q. What experimental designs are suitable for evaluating the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- In Vitro Assays : Use microdilution methods (e.g., broth dilution) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1% v/v).

- Cytotoxicity Screening : Assess against mammalian cell lines (e.g., HEK293) via MTT assays to determine selectivity indices .

Data Analysis and Reporting

Q. How should researchers document and present raw data for reproducibility in studies involving this compound?

- Methodological Answer :

- Raw Data : Include NMR FID files, crystallographic CIF files, and HPLC chromatograms in supplementary materials.

- Processed Data : Tabulate coupling constants, melting points, and spectroscopic shifts with error margins.

- Compliance : Follow IUCr standards for crystallographic data and FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.